1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE
Overview
Description
1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is a complex organic compound with a unique structure that includes a methoxy group, a thiomorpholine ring, and a benzylidene malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with thiomorpholine in the presence of a base to form the intermediate 4-methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-3-(4-thiomorpholinylmethyl)benzylmalononitrile.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows for the modulation of biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and thiomorpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The benzylidene malononitrile moiety can participate in electron transfer reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(4-piperidinylmethyl)benzylidene]malononitrile
- 4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile
- 4-methoxy-3-(4-pyrrolidinylmethyl)benzylidene]malononitrile
Uniqueness
Compared to similar compounds, 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
2-[[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-20-16-3-2-13(8-14(10-17)11-18)9-15(16)12-19-4-6-21-7-5-19/h2-3,8-9H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWXBAVDONVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2CCSCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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